molecular formula C9H18N2O2 B13627658 Ethyl 2-(4-aminopiperidin-4-yl)acetate

Ethyl 2-(4-aminopiperidin-4-yl)acetate

Cat. No.: B13627658
M. Wt: 186.25 g/mol
InChI Key: AIHCFEMKNDBNDY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopiperidin-4-yl)acetate is a chemical compound that belongs to the class of esters and piperidine derivatives Esters are organic compounds formed by the reaction of an acid and an alcohol, while piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminopiperidin-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopiperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group in the piperidine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 2-(4-aminopiperidin-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminopiperidin-4-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with its target. The amino group in the piperidine ring can form hydrogen bonds or ionic interactions with the active site of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-aminopiperidin-4-yl)propanoate: Similar structure with a propanoate ester group.

    Methyl 2-(4-aminopiperidin-4-yl)acetate: Similar structure with a methyl ester group.

    Ethyl 2-(4-aminopiperidin-4-yl)butanoate: Similar structure with a butanoate ester group.

Uniqueness

This compound is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Its combination of an ester group and a piperidine ring makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-(4-aminopiperidin-4-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7,10H2,1H3

InChI Key

AIHCFEMKNDBNDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCNCC1)N

Origin of Product

United States

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